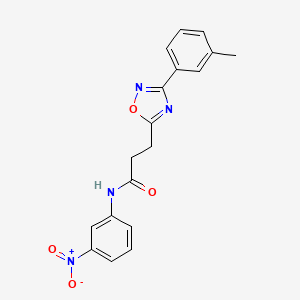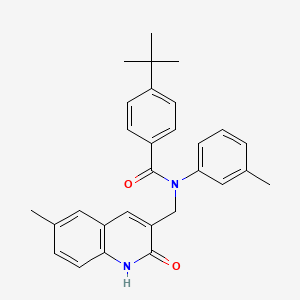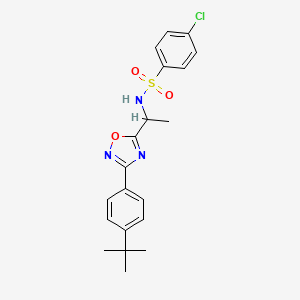
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide, also known as CHEC, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. CHEC is a piperidine derivative that has been synthesized through a multistep process, and it has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide is related to its ability to modulate the activity of the NMDA receptor. Specifically, this compound acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding results in a decrease in the activity of the receptor, which can have various effects depending on the specific research area.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various research areas. In neuroscience, this compound has been shown to improve learning and memory processes in animal models, as well as to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the migration and invasion of cancer cells. In drug discovery, this compound has been used as a starting point for the development of new drugs that target the NMDA receptor.
実験室実験の利点と制限
One of the main advantages of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide for lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor modulation in a controlled manner. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, one of the main limitations of this compound is its relatively low potency compared to other NMDA receptor antagonists, which can make it more difficult to achieve the desired effects in some experiments.
将来の方向性
There are several potential future directions for research related to 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide. One area of interest is the development of more potent derivatives of this compound that could be used as lead compounds for drug development. Another area of interest is the study of the effects of this compound on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential applications of this compound in the treatment of various neurological and psychiatric disorders, as well as in cancer therapy, warrant further investigation.
合成法
The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide involves a multistep process that includes the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 3-hydroxypropylamine. The final product is obtained through the reaction of the intermediate compound with ethyl chloroformate. The synthesis of this compound has been described in detail in various scientific publications, and it has been shown to be a reliable and reproducible method.
科学的研究の応用
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide has been shown to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target the NMDA receptor.
特性
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-2-26-17-8-7-15(20)13-18(17)27(24,25)22-11-9-14(10-12-22)19(23)21-16-5-3-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRLTHPYTQNSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)









![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)